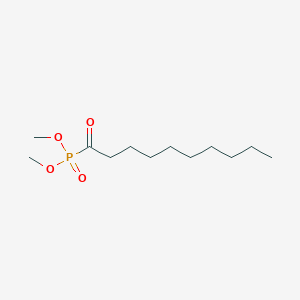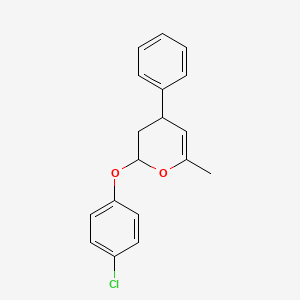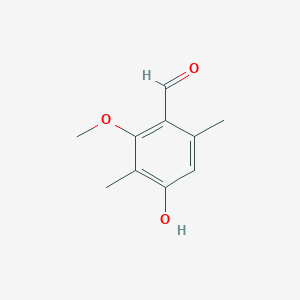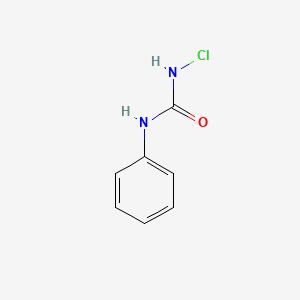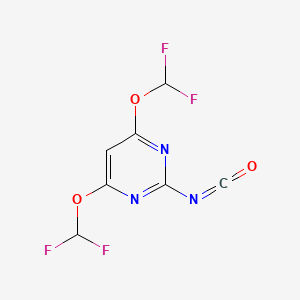
4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine is a chemical compound known for its unique structure and properties It is characterized by the presence of two difluoromethoxy groups and an isocyanate group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine typically involves the reaction of 4,6-dihydroxy-2-isocyanatopyrimidine with difluoromethylating agents. One common method includes the use of difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the difluoromethoxy groups.
Hydrolysis: The isocyanate group is susceptible to hydrolysis, forming the corresponding amine and carbon dioxide
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Mild oxidizing agents can be used to oxidize the compound, although care must be taken to avoid degradation.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the isocyanate group.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Amines: Resulting from the hydrolysis of the isocyanate group
Applications De Recherche Scientifique
4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The difluoromethoxy groups contribute to the compound’s stability and lipophilicity, enhancing its ability to interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Bis(difluoromethoxy)-2-methylthiopyrimidine
- 4,6-Bis(difluoromethoxy)-2-methylsulfanylpyrimidine
Uniqueness
4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to its analogs. The difluoromethoxy groups also enhance its chemical stability and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
116367-42-1 |
|---|---|
Formule moléculaire |
C7H3F4N3O3 |
Poids moléculaire |
253.11 g/mol |
Nom IUPAC |
4,6-bis(difluoromethoxy)-2-isocyanatopyrimidine |
InChI |
InChI=1S/C7H3F4N3O3/c8-5(9)16-3-1-4(17-6(10)11)14-7(13-3)12-2-15/h1,5-6H |
Clé InChI |
UHIFJOSHLIXHKC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1OC(F)F)N=C=O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


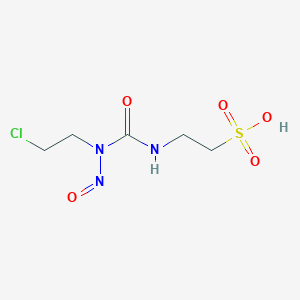





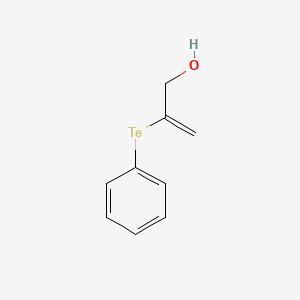

![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
